N-allyl-2-(butyrylamino)benzamide
Description
N-allyl-2-(butyrylamino)benzamide is a benzamide derivative characterized by an allyl group attached to the nitrogen atom of the benzamide core and a butyrylamino substituent at the 2-position of the aromatic ring. For instance, the benzyl analog has a molar mass of 296.36 g/mol and a predicted boiling point of 556.5±43.0 °C . The allyl variant likely exhibits lower steric hindrance and altered pharmacokinetic profiles compared to bulkier substituents.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2-(butanoylamino)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C14H18N2O2/c1-3-7-13(17)16-12-9-6-5-8-11(12)14(18)15-10-4-2/h4-6,8-9H,2-3,7,10H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
NDPWHJLYJQGLIJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NCC=C |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Application Differences
- Fluorescence Applications : N-allyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzamide (N-allylamidefluorescein), a structurally related compound, exhibits strong fluorescence with a detection limit of 0.40 mg·dm⁻³, highlighting the role of allyl groups in stabilizing fluorophores .
- Solubility and Reactivity: The butyrylamino chain in N-allyl-2-(butyrylamino)benzamide likely increases hydrophobicity compared to Rip-D’s polar hydroxy group, which may affect solubility in aqueous media .
- Biological Interactions: The benzyl group in N-benzyl-2-(butyrylamino)benzamide may enhance π-π stacking interactions in protein binding, whereas the allyl group could favor covalent bonding via radical or electrophilic pathways .
Physicochemical Property Trends
- Boiling Points : The benzyl analog’s high predicted boiling point (556.5 °C) suggests strong intermolecular forces due to aromatic stacking, whereas allyl-substituted compounds may have lower boiling points .
- Density: N-benzyl-2-(butyrylamino)benzamide has a density of 1.155±0.06 g/cm³, slightly higher than typical allyl derivatives due to the benzyl group’s mass .
Research Findings and Implications
- Synthetic Efficiency : Rip-B’s 80% yield underscores the efficiency of benzamide synthesis via amine-acylation, whereas Rip-D’s lower yield (34%) reflects challenges in introducing polar hydroxy groups .
- Functionalization Potential: The allyl group’s versatility is demonstrated in fluorescence applications, suggesting that this compound could be tailored for sensor technologies or polymer conjugation .
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